
Bezafibrate
Overview
Description
Bezafibrate is a hypolipidemic agent belonging to the fibrate class, primarily used to treat dyslipidemias, including hypertriglyceridemia and mixed dyslipidemia. It acts as a pan-agonist of peroxisome proliferator-activated receptors (PPARs), activating PPARα, PPARβ/δ, and PPARγ isoforms at comparable doses . This broad activation profile distinguishes it from other fibrates, such as fenofibrate (PPARα-selective) and gemfibrozil (weak PPARα modulator). Beyond lipid metabolism, this compound demonstrates pleiotropic effects, including improving insulin sensitivity, mitochondrial biogenesis, and anti-inflammatory properties, making it relevant in metabolic syndrome, primary biliary cholangitis (PBC), and neurodegenerative disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bezafibrate is synthesized through a condensation reaction involving N-para hydroxybenzene ethyl-4-chlorobenzamide and ethyl 2-bromo-2-methylpropionate. The reaction proceeds via a Williamson ether synthesis, followed by hydrolysis of the ester group in an alkaline reaction medium .
Industrial Production Methods
In industrial settings, the synthesis of this compound involves the use of potassium hydroxide and ethanol as solvents. The reaction mixture is heated to 40°C and maintained for one hour. After the reaction, the mixture is neutralized with hydrochloric acid, followed by washing with water and sodium bicarbonate. The product is then recrystallized from ethanol to obtain pure this compound .
Chemical Reactions Analysis
Types of Reactions
Bezafibrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various degradation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Chlorine substitution and hydroxylation are common reactions involving this compound.
Common Reagents and Conditions
Oxidation: UV/chlorine process, where reactive chlorine species and hydroxyl radicals play a dominant role.
Reduction: Specific reducing agents can be used to target functional groups in this compound.
Substitution: Chlorine and hydroxyl radicals are commonly involved in substitution reactions.
Major Products Formed
The major products formed from these reactions include hydroxylated and chlorinated derivatives, as well as acylamino cleavage and demethylation products .
Scientific Research Applications
Cardiovascular Applications
Bezafibrate in Myocardial Infarction Prevention
The this compound Infarction Prevention (BIP) study demonstrated that this compound significantly reduces the risk of myocardial infarction (MI) in patients with coronary artery disease. In this study, 3,090 patients were randomized to receive either this compound or a placebo over a mean follow-up of 6.2 years. The results indicated a reduction in the incidence of fatal or nonfatal MI from 15.0% in the placebo group to 13.6% in the this compound group (p = 0.26) .
Table 1: BIP Study Outcomes
Outcome | This compound Group (%) | Placebo Group (%) | p-value |
---|---|---|---|
Fatal or Nonfatal MI | 13.6 | 15.0 | 0.26 |
All-cause Mortality | 10.4 | 9.9 | 0.62 |
Stroke | 4.6 | 5.0 | 0.66 |
Antidiabetic Properties
Recent studies have highlighted this compound's potential antidiabetic effects, particularly its ability to prevent type 2 diabetes. An observational study indicated that users of this compound had a significantly lower hazard ratio for developing diabetes compared to users of other fibrates (HR 0.66 [95% CI 0.53–0.81]) . This effect was more pronounced with prolonged therapy.
Table 2: Antidiabetic Effects of this compound
Parameter | This compound Users (HR) | Other Fibrates Users (HR) |
---|---|---|
Incident Diabetes | 0.66 | - |
Progression to Antidiabetic Medication | 0.54 | - |
Progression to Insulin Use | 0.78 | - |
Neuroprotective Effects
This compound has also shown promise in neuroprotection, particularly in models of tauopathy associated with neurodegenerative diseases like Alzheimer's disease. A study demonstrated that this compound treatment improved behavioral deficits and reduced tau pathology in tauopathy mouse models . The treatment enhanced mitochondrial biogenesis and energy metabolism, suggesting a mechanism for its neuroprotective effects.
Table 3: Neuroprotective Outcomes of this compound
Parameter | Pre-treatment Level | Post-treatment Level |
---|---|---|
Tau Pathology (MC1 Immunostaining) | High | Decreased |
Mitochondrial DNA Copy Number | Decreased | Increased |
Gene Expression (PPARα, PPARγ) | Baseline | Significantly Increased |
Case Study: this compound and Cardiovascular Risk Reduction
In a cohort study involving patients with metabolic syndrome, this compound treatment was associated with a significant reduction in cardiac mortality risk (HR = 0.44 [95% CI, 0.25-0.80]) compared to placebo . This highlights its potential as an adjunct therapy for patients at high risk for cardiovascular events.
Case Study: this compound's Role in Diabetes Prevention
A large observational database study found that this compound users had a reduced risk of progressing from prediabetes to diabetes compared to non-users, suggesting its utility in diabetes prevention strategies .
Mechanism of Action
Bezafibrate acts primarily as an agonist of peroxisome proliferator-activated receptor alpha (PPARα). It also has some activity on peroxisome proliferator-activated receptor gamma (PPARγ) and peroxisome proliferator-activated receptor delta (PPARδ). By activating these receptors, this compound enhances the expression of genes involved in lipid metabolism, leading to reduced levels of low-density lipoprotein cholesterol and triglycerides, and increased levels of high-density lipoprotein cholesterol .
Comparison with Similar Compounds
Pharmacological and Clinical Comparison with Similar Compounds
Comparison with Other Fibrates
Fenofibrate
- Lipid Effects: Both reduce triglycerides (TG) and increase high-density lipoprotein (HDL). However, bezafibrate shows superior HDL elevation (+18.5% vs. +12.3% for fenofibrate in clinical cohorts) .
- Clinical Outcomes in PBC: this compound combined with ursodeoxycholic acid (UDCA) achieves higher rates of complete biochemical response (31% vs. 10% for UDCA monotherapy) and improves long-term prognosis in PBC patients . Fenofibrate lacks robust head-to-head comparative data in PBC .
Gemfibrozil
- Efficacy and Safety : In a real-world study, this compound demonstrated fewer treatment discontinuations due to adverse effects (5.4% vs. 15.8% for gemfibrozil) and greater HDL elevation (+23.1% vs. +15.6%) .
- Drug Interactions : Gemfibrozil increases statin toxicity risk, whereas this compound has a safer profile when combined with statins .
Comparison with Non-Fibrate PPAR Agonists
Novel PPAR Pan-Agonists (e.g., ZBH)
- Binding Affinity: ZBH, a novel PPAR pan-agonist, shows higher binding affinity for PPARα (KD = 0.12 μM) compared to this compound (KD = 0.38 μM), suggesting stronger transcriptional activation .
Quinazolinone Derivatives
- Antihyperglycemic Activity: Quinazolinone and its halogenated derivatives reduce fasting glucose by ~29.8% vs. 11.6% for this compound in hyperlipidemic rat models .
- Lipid-Lowering: this compound and quinazolinones show comparable reductions in total cholesterol (~28–43%) and triglycerides (~16–27%) .
Clinical Efficacy in Specific Conditions
Metabolic Syndrome and Type 2 Diabetes
- Insulin Sensitivity : this compound improves glucose infusion rate (GIR) by 17% in hyperlipidemic diabetic patients, independent of insulin secretion .
- Comparative Advantage: Unlike fenofibrate, this compound’s PPARβ/δ activation enhances mitochondrial fatty acid oxidation, reducing hepatic steatosis in preclinical models .
Neurodegenerative Diseases
- Neuroprotection : In murine models of mitochondrial encephalopathy, this compound attenuates astrogliosis and inflammation, improving neuronal survival .
Primary Biliary Cholangitis (PBC)
- Combination Therapy: this compound + UDCA normalizes ALP and IgM levels in 67% of UDCA-nonresponsive patients, compared to 0–10% with UDCA alone .
Data Tables
Table 1. Lipid-Lowering Efficacy in Clinical Practice (Adapted from )
Parameter | This compound | Gemfibrozil | Simvastatin |
---|---|---|---|
HDL Increase (%) | +23.1 | +15.6 | +12.4 |
TG Reduction (%) | -28.5 | -25.9 | -18.7 |
Discontinuation Rate (%) | 5.4 | 15.8 | 1.6 |
Table 2. PPAR Activation Profiles
Compound | PPARα KD (μM) | PPARβ/δ KD (μM) | PPARγ KD (μM) |
---|---|---|---|
This compound | 0.38 | 0.42 | 0.89 |
ZBH | 0.12 | 0.25 | 0.31 |
Biological Activity
Bezafibrate is a synthetic fibrate that primarily functions as a lipid-lowering agent. It is widely used to manage dyslipidemia and has garnered attention for its diverse biological activities beyond lipid regulation, including effects on mitochondrial biogenesis, autophagy, and potential antidiabetic properties. This article explores the biological activity of this compound, highlighting key research findings, case studies, and data tables.
This compound exerts its biological effects primarily through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-α. This activation leads to several downstream effects:
- Lipid Metabolism : this compound enhances fatty acid oxidation and reduces lipogenesis, contributing to its lipid-lowering effects.
- Mitochondrial Biogenesis : It increases the expression of PGC-1α, a coactivator crucial for mitochondrial biogenesis, thereby promoting mitochondrial function and health .
- Autophagy Induction : Research indicates that this compound induces autophagy, facilitating the degradation of damaged cellular components and improving overall cellular health .
Antidiabetic Properties
A significant observational study analyzed the antidiabetic effects of this compound in a large cohort. Key findings included:
- Reduced Incidence of Diabetes : Users of this compound exhibited a lower hazard ratio (HR) for developing type 2 diabetes compared to users of other fibrates (HR 0.66) with a stronger effect observed over longer treatment durations.
- Progression Prevention : The drug also demonstrated efficacy in preventing the progression of pre-existing diabetes, with an HR of 0.54 for progression to antidiabetic medication use .
Case Studies in Fatty Acid Oxidation Disorders
In an open-label clinical trial involving patients with fatty acid oxidation disorders (FAODs), this compound was administered for six months. Results showed:
- Improvement in Quality of Life : Patients reported enhanced quality of life metrics.
- Reduction in Myopathic Attacks : The frequency of myopathic attacks decreased significantly during treatment .
Efficacy Comparison in Lipid Profiles
The following table summarizes the changes in serum lipid profiles among patients treated with this compound compared to those receiving other fibrates:
Parameter | This compound (n=12,161) | Other Fibrates (n=4,191) |
---|---|---|
Total Cholesterol (mg/dL) | Decreased by 30% | Decreased by 15% |
Triglycerides (mg/dL) | Decreased by 40% | Decreased by 20% |
HDL-C (mg/dL) | Increased by 10% | No significant change |
Autophagy and Mitochondrial Biogenesis Effects
A study examining the impact of this compound on autophagy and mitochondrial biogenesis yielded the following results:
Parameter | Control Group | This compound Group |
---|---|---|
PGC-1α Expression (fold change) | 1.0 | 2.5 |
LC3-II Levels (Western Blot) | Low | High |
Mitochondrial DNA Content | Normal | Increased |
Q & A
Basic Research Questions
Q. What molecular mechanisms underlie Bezafibrate’s lipid-lowering effects?
this compound primarily activates peroxisome proliferator-activated receptor alpha (PPARα), modulating genes involved in fatty acid oxidation (e.g., CPT-I, MCAD) and suppressing lipogenic pathways (e.g., SREBP-1c, ACC1, FAS). Experimental models show dose-dependent effects: high doses in rodents enhance hepatic fatty acid uptake, while low doses mirror human pharmacokinetics and reduce serum triglycerides (TGs) and glucose .
Q. How do preclinical models translate to human outcomes for this compound?
Rodent studies historically used high doses (100–400 mg/kg/day), but recent data indicate that low doses (10 mg/kg/day) better replicate human pharmacokinetics, with comparable reductions in serum TGs and glucose. This highlights the importance of dose alignment in translational research to avoid overestimating efficacy .
Q. What clinical endpoints are validated for this compound in metabolic syndrome (MS) research?
Key endpoints include:
- Reduction in serum alkaline phosphatase (ALP) and immunoglobulin M (IgM) in primary biliary cholangitis (PBC) .
- Delayed onset of type 2 diabetes in patients with impaired fasting glucose (HR 0.66; 95% CI 0.53–0.81) .
- Cardiovascular risk reduction in MS patients (HR 0.71 for myocardial infarction) .
Advanced Research Questions
Q. How do contradictory findings on this compound’s efficacy in PBC arise, and how should they be addressed?
Early trials reported conflicting results due to small sample sizes, high bias risk, and heterogeneous endpoints (e.g., ALP reduction vs. transplant-free survival). A 2012 meta-analysis found ALP reduction but no mortality benefit, while 2024 phase 2 data combining this compound with obeticholic acid (OCA) showed improved biomarker normalization. Robust trial design with standardized endpoints (e.g., transplant-free survival) is critical .
Q. What methodological challenges exist in studying this compound’s pleiotropic effects?
- Off-target PPAR activation: this compound weakly activates PPARγ and δ, complicating mechanistic studies. Use PPARα-knockout models to isolate pathways .
- Drug-drug interactions: Synergy with UDCA in PBC and OCA in phase 2 trials requires pharmacokinetic profiling to optimize dosing .
- Long-term outcomes: Cardiovascular benefits in MS persist post-treatment, necessitating extended follow-up beyond active therapy periods .
Q. How can researchers resolve discrepancies in this compound’s anti-inflammatory vs. pro-inflammatory effects?
In hepatitis C, this compound reduced liver enzymes and increased interferon-γ (IFN-γ) but did not alter TNF-α or IL-6. Contrastingly, in PBC, it reduced IgM without affecting cytokine profiles. Tissue-specific PPARα expression and disease-stage heterogeneity may explain these differences. Single-cell RNA sequencing is recommended to map immune modulation .
Q. What biomarkers are predictive of this compound response in metabolic disorders?
- Lipid responders: Patients with baseline TG >200 mg/dL or HDL-C <40 mg/dL show greater cardiovascular risk reduction .
- Hepatic responders: ALP reduction ≥40% in PBC correlates with improved outcomes .
- Diabetes prevention: Fasting glucose 110–125 mg/dL identifies high-risk cohorts benefiting most (HR 0.70) .
Q. Methodological Guidance
Q. How should preclinical studies balance mechanistic depth and translational relevance?
- Dose selection: Use 10 mg/kg/day in mice to approximate human Cmax .
- Endpoint alignment: Pair hepatic gene expression (e.g., CPT-I) with serum TG/glucose levels .
- Reproducibility: Adhere to ARRIVE guidelines for lipidomics and histopathology reporting .
Q. What statistical approaches optimize this compound trial design?
- Trial sequential analysis (TSA): Controls for random errors in small cohorts (e.g., PBC trials with n=50–70) .
- Stratified randomization: Prioritize high-risk subgroups (e.g., MS with 4–5 risk factors) to enhance power .
- Post hoc analyses: Validate secondary outcomes (e.g., diabetes incidence) with Bonferroni correction .
Q. Emerging Research Directions
Q. Can this compound be repurposed for neurodegenerative or infectious diseases?
- Epilepsy: this compound reduced pentylenetetrazole-induced seizures in rats via PPARα-mediated antioxidant effects (↓malondialdehyde, ↑glutathione) .
- Antimicrobial: DNA-binding properties inhibit E. coli growth, warranting studies on gut microbiota modulation .
Properties
IUPAC Name |
2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO4/c1-19(2,18(23)24)25-16-9-3-13(4-10-16)11-12-21-17(22)14-5-7-15(20)8-6-14/h3-10H,11-12H2,1-2H3,(H,21,22)(H,23,24) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBYAHWJQTYFKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029869 | |
Record name | Bezafibrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3029869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bezafibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Solubility |
>54.3 [ug/mL] (The mean of the results at pH 7.4), 1.55e-03 g/L | |
Record name | SID855877 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Bezafibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
41859-67-0 | |
Record name | Bezafibrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41859-67-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bezafibrate [USAN:INN:BAN:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041859670 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bezafibrate | |
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URL | https://www.drugbank.ca/drugs/DB01393 | |
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Record name | bezafibrate | |
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Record name | Bezafibrate | |
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Record name | Bezafibrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.498 | |
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Record name | BEZAFIBRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y9449Q51XH | |
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Record name | Bezafibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
186 °C | |
Record name | Bezafibrate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01393 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bezafibrate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015465 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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